molecular formula C14H13N3O3S B2394272 1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole CAS No. 333311-24-3

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole

Cat. No. B2394272
CAS RN: 333311-24-3
M. Wt: 303.34
InChI Key: LSMGNBUBKBGOJU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole, commonly known as MMSB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. MMSB belongs to the class of benzotriazole derivatives and is known for its ability to inhibit the activity of certain enzymes.

Mechanism Of Action

The mechanism of action of MMSB is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to inhibition of its activity. The exact mechanism of binding may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMSB have been studied extensively in laboratory experiments. One of the primary effects of MMSB is its ability to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to changes in the pH of various bodily fluids, which can have significant physiological effects.

Advantages And Limitations For Lab Experiments

MMSB has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high yield, making it cost-effective for use in experiments. However, there are some limitations to the use of MMSB in lab experiments. Its mechanism of action is not fully understood, and it may not be effective against all enzymes. Additionally, MMSB may have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for research on MMSB. One area of interest is in the development of new drugs based on the compound. MMSB has shown potential as an inhibitor of several enzymes, making it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of MMSB and its effects on various physiological processes. This research could lead to new insights into the regulation of enzyme activity and the development of new therapies for various diseases.

Synthesis Methods

MMSB can be synthesized using various methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with benzotriazole in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization. The yield of MMSB from this method is typically high, making it a popular choice for synthesizing the compound.

Scientific Research Applications

MMSB has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the field of enzyme inhibition. MMSB has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This inhibition can have a significant impact on various physiological processes, making MMSB a potential candidate for the development of new drugs.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-10-9-11(7-8-14(10)20-2)21(18,19)17-13-6-4-3-5-12(13)15-16-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMGNBUBKBGOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-methylphenyl)sulfonylbenzotriazole

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